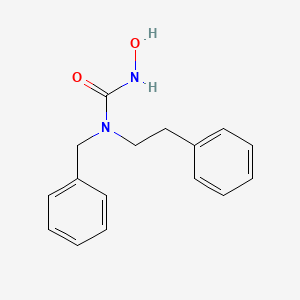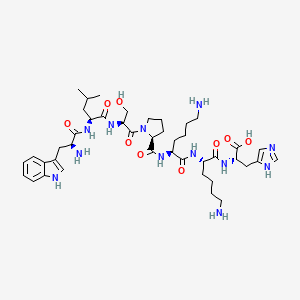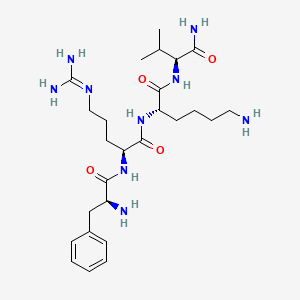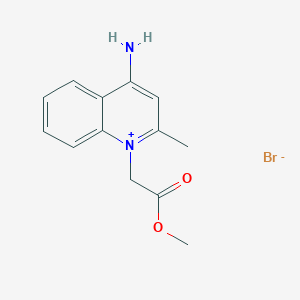![molecular formula C13H11BrN4 B12613588 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine CAS No. 917776-97-7](/img/structure/B12613588.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine is an organic compound that features both azido and bromophenyl groups attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetonitrile and pyridine.
Azidation: The nitrile group is converted to an azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The azido intermediate is then coupled with pyridine under specific reaction conditions to yield the final product.
Analyse Chemischer Reaktionen
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include copper catalysts for click chemistry and various reducing agents for azide reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s azido group makes it a valuable precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine involves its ability to participate in click chemistry reactions, forming stable triazole rings. These reactions are facilitated by the azido group’s reactivity with alkynes in the presence of copper catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from it.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine include:
3-Azido-1-(3-bromophenyl)propan-1-one: This compound also features an azido group and a bromophenyl group but differs in the carbon chain length and functional groups.
3-Azido-1-(4-bromophenyl)ethyl]pyridine: Similar structure but with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
917776-97-7 |
|---|---|
Molekularformel |
C13H11BrN4 |
Molekulargewicht |
303.16 g/mol |
IUPAC-Name |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine |
InChI |
InChI=1S/C13H11BrN4/c1-13(17-18-15,11-5-3-7-16-9-11)10-4-2-6-12(14)8-10/h2-9H,1H3 |
InChI-Schlüssel |
OYKOGXJHDPKQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Br)(C2=CN=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)

![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)

![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)

![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)



![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
